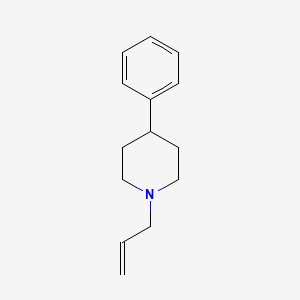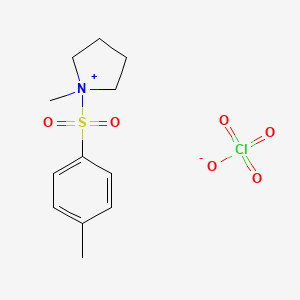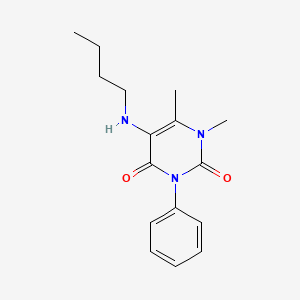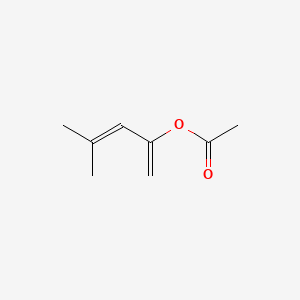
1,3-Pentadien-2-ol, 4-methyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Pentadien-2-ol, 4-methyl-, acetate is an organic compound with the molecular formula C8H12O2 It is a derivative of pentadiene, featuring an acetate group attached to the 2-position of the 4-methyl-1,3-pentadien-2-ol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pentadien-2-ol, 4-methyl-, acetate typically involves the esterification of 4-methyl-1,3-pentadien-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Pentadien-2-ol, 4-methyl-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester back to the alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-1,3-pentadien-2-al or 4-methyl-1,3-pentadien-2-oic acid.
Reduction: Formation of 4-methyl-1,3-pentadien-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Pentadien-2-ol, 4-methyl-, acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Pentadien-2-ol, 4-methyl-, acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then participates in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Penten-1-ol, 3-methyl-, acetate: Similar structure but with a different position of the double bond.
1,4-Pentadiene, 3-methyl-: Lacks the acetate group, making it less reactive in certain chemical reactions.
1-Penten-3-ol, 3-methyl-: Similar alcohol structure but without the acetate ester.
Uniqueness
1,3-Pentadien-2-ol, 4-methyl-, acetate is unique due to its combination of a conjugated diene system and an acetate ester, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in synthesis and research make it a valuable compound.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
4-methylpenta-1,3-dien-2-yl acetate |
InChI |
InChI=1S/C8H12O2/c1-6(2)5-7(3)10-8(4)9/h5H,3H2,1-2,4H3 |
InChI-Schlüssel |
IDKVMQZOEUQHJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


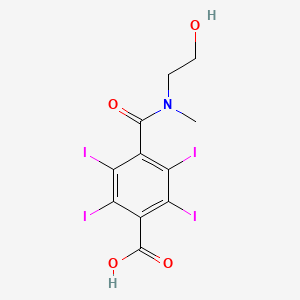
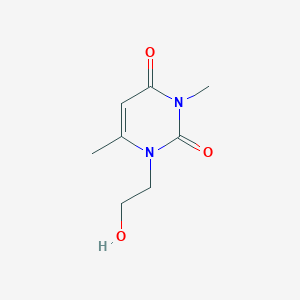

![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
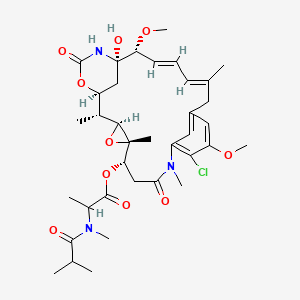
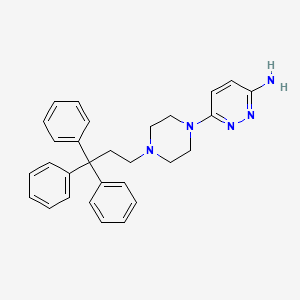
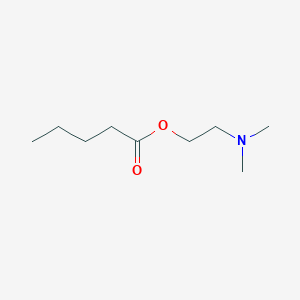
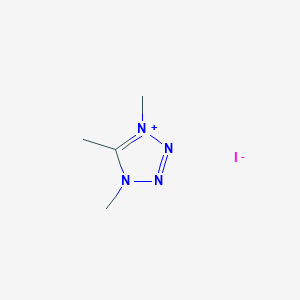
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
